molecular formula C13H14O B14475230 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- CAS No. 65534-93-2

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)-

Cat. No.: B14475230
CAS No.: 65534-93-2
M. Wt: 186.25 g/mol
InChI Key: WOACLWPBTAIOPI-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group and a propenyl substituent

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- involves several synthetic routes. One common method includes the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, a mixture of 3,4-dihydro-2-oxiranyl-2H-1-benzopyran, benzenemethanamine, and absolute ethanol can be stirred and refluxed to yield the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propenyl group can undergo substitution reactions with different reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

65534-93-2

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-prop-2-enyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-7,11H,1,5,8-9H2

InChI Key

WOACLWPBTAIOPI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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